

20-HEPE as a GPR75 Ligand: A Technical Guide

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An In-depth Examination of Eicosanoid Agonism at the G-Protein Coupled Receptor 75

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively documents 20-hydroxyeicosatetraenoic acid (20-HETE) as a high-affinity endogenous ligand for the G-protein coupled receptor 75 (GPR75). As of the latest available data, there is no direct evidence in published scientific literature to suggest that 20-hydroxy-5,8,11,14,17-eicosapentaenoic acid (20-HEPE) is a ligand for GPR75. Given the structural similarity between 20-HETE (derived from arachidonic acid) and 20-HEPE (derived from eicosapentaenoic acid), this guide will focus on the well-characterized interactions between 20-HETE and GPR75 as a comprehensive model for a lipid eicosanoid ligand at this receptor. This information may serve as a foundational resource for investigating other structurally related molecules like 20-HEPE.

Core Introduction

G-protein coupled receptor 75 (GPR75) is an orphan receptor that has been "deorphanized" with the identification of 20-hydroxyeicosatetraenoic acid (20-HETE) as its first high-affinity endogenous ligand.[1][2][3][4] This discovery has been a significant milestone in understanding the physiological and pathophysiological roles of CYP450-derived eicosanoids.[5] The 20-HETE/GPR75 signaling axis is implicated in a variety of biological processes, including the regulation of vascular tone, blood pressure, inflammation, and cellular proliferation. This technical guide provides a detailed overview of the interaction between 20-HETE and GPR75, including quantitative binding and functional data, comprehensive experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.



Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of 20-HETE with GPR75.

Table 1: Binding Affinity of Ligands to GPR75

Ligand	Assay Method	Cell/System	Binding Affinity (KD)	Reference
20-HETE	Surface Plasmon Resonance (SPR)	Purified GPR75	1.56 x 10-10 M	
CCL5	Surface Plasmon Resonance (SPR)	Purified GPR75	5.85 x 10-10 M	

Table 2: Functional Activity of 20-HETE at GPR75



Functional Assay	Cell Line	Parameter	Value	Reference
Intracellular Ca2+ Mobilization	GPR75- transfected HTLA cells	EC50	Not explicitly stated, but significant activation observed at nanomolar concentrations.	
IP-1 Accumulation	GPR75- transfected HTLA cells	EC50	Not explicitly stated, but significant activation observed at nanomolar concentrations.	
β-arrestin Recruitment	GPR75- transfected HTLA cells	EC50	Not explicitly stated, but significant activation observed at 1 nM.	
Gαq/11 Dissociation	Human Microvascular Endothelial Cells (HMVEC)	Effective Concentration	1 and 10 nmol/L	

Signaling Pathways of 20-HETE at GPR75

Upon binding of 20-HETE, GPR75 primarily couples to the $G\alpha q/11$ subunit, initiating a cascade of downstream signaling events. This activation leads to diverse cellular responses in different tissues, particularly in the vascular system.



Gαq/11-Mediated Signaling in Vascular Smooth Muscle Cells (VSMCs)

In VSMCs, 20-HETE binding to GPR75 leads to the dissociation of the $G\alpha q/11$ subunit. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The increase in intracellular IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade ultimately results in vasoconstriction.



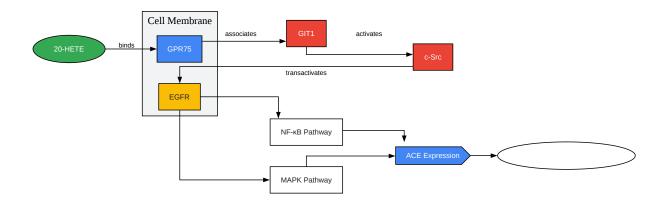
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Caption: GPR75 signaling in vascular smooth muscle cells.

GIT1-Mediated Signaling in Endothelial Cells

In endothelial cells, the 20-HETE/GPR75 interaction also involves the G-protein coupled receptor kinase interactor 1 (GIT1). Upon ligand binding, GPR75 associates with GIT1, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR) via c-Src. This initiates downstream signaling through the MAPK and NF-kB pathways, resulting in increased expression of Angiotensin-Converting Enzyme (ACE) and contributing to endothelial dysfunction.





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Caption: GPR75 signaling in endothelial cells.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the 20-HETE/GPR75 interaction.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure biomolecular interactions in real-time.

Objective: To determine the binding affinity (KD) of 20-HETE to purified GPR75.

Methodology:

- Immobilization: Purified GPR75 protein is immobilized on a sensor chip surface.
- Analyte Injection: A series of concentrations of 20-HETE are flowed over the sensor surface.

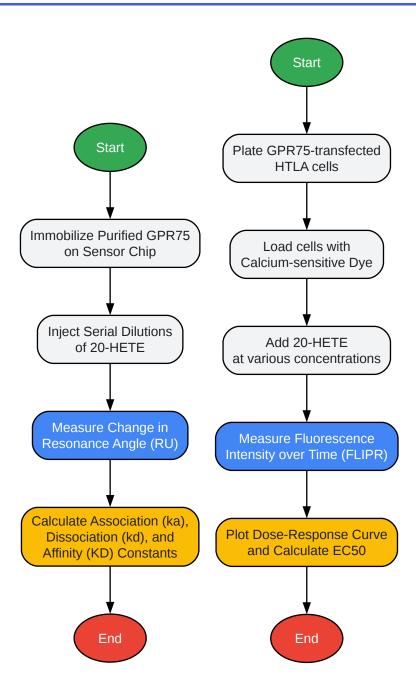




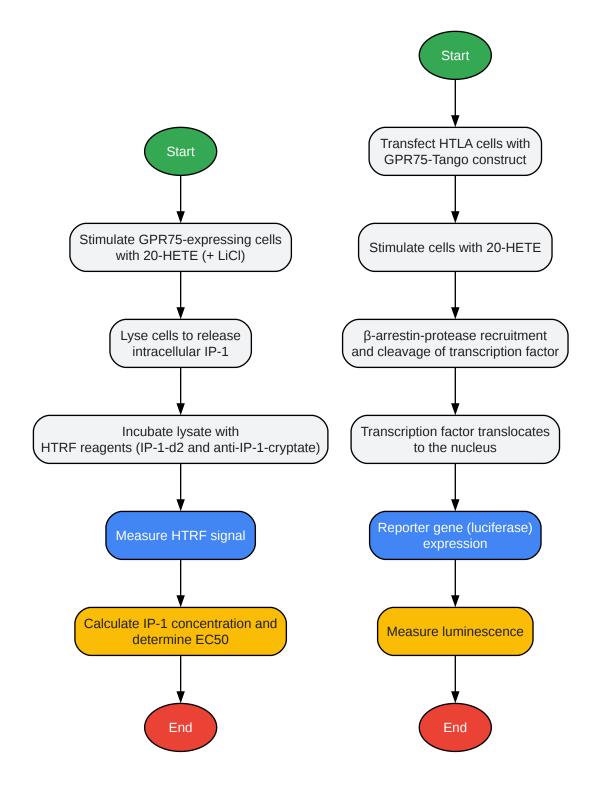


- Detection: The binding of 20-HETE to GPR75 causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle. This change is proportional to the mass of bound analyte.
- Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (KD) is calculated to determine the binding affinity.









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